![molecular formula C22H16N2O2 B3258372 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- CAS No. 30388-31-9](/img/structure/B3258372.png)
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-
Übersicht
Beschreibung
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-, also known as DPA-714, is a chemical compound that has been extensively studied for its potential use in medical research. This compound is a ligand for the translocator protein (TSPO), which is located in the outer mitochondrial membrane of cells. TSPO has been implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. DPA-714 has shown promise as a tool for studying these processes and developing new treatments for a variety of diseases.
Wirkmechanismus
The exact mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- is not fully understood. However, it is known that 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- binds to TSPO in the outer mitochondrial membrane of cells. TSPO has been implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. By binding to TSPO, 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- may modulate these processes and have a therapeutic effect.
Biochemical and Physiological Effects:
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- can reduce the severity of neurological symptoms in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- in lab experiments is that it is a highly specific ligand for TSPO. This allows for precise targeting of TSPO-expressing cells and tissues. However, one limitation is that 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- is relatively expensive and may not be readily available in some labs.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-. One area of interest is in the development of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- as a PET imaging agent for TSPO expression in the brain. This could have important implications for the diagnosis and treatment of neurodegenerative diseases.
Another area of interest is in the development of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- as a potential anticancer agent. Further research is needed to determine the optimal dose and administration route for this application.
Overall, 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- is a promising compound with a wide range of potential applications in medical research. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in a variety of diseases.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- has been used in a variety of scientific research applications. One area of interest is in the study of neuroinflammation and neurodegeneration. TSPO has been implicated in these processes, and 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- has been shown to bind to TSPO in the brain. This has led to the development of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- as a potential imaging agent for positron emission tomography (PET) scans, which can be used to visualize TSPO expression in the brain.
Another area of interest is in the study of cancer. TSPO has been shown to be overexpressed in a variety of cancer cells, and 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- has been shown to inhibit the growth of these cells in vitro. This has led to the development of 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- as a potential anticancer agent.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-16-18(22(25)26)15-17-11-13-21(14-12-17)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15H,(H,25,26)/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGJUIFYJXAJI-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



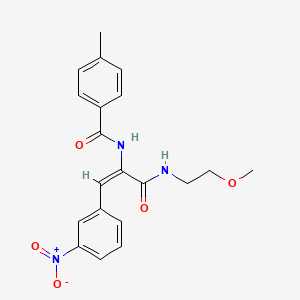

![1-ethyl-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3258300.png)
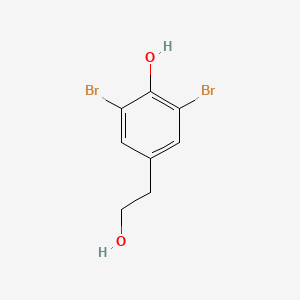
![1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate](/img/structure/B3258314.png)

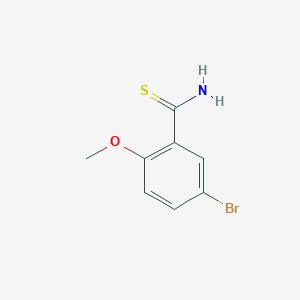
![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)
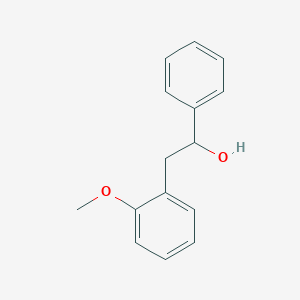
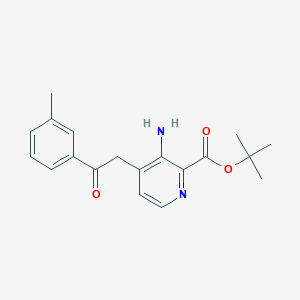
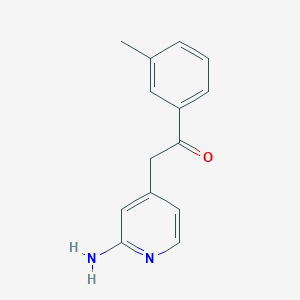
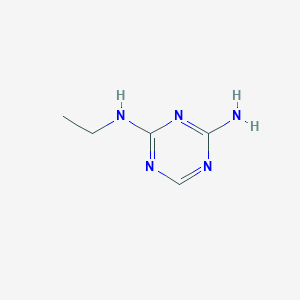
![(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B3258369.png)
![3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione](/img/structure/B3258387.png)